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molecular formula C14H12ClNO4 B3124350 Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 318237-88-6

Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No. B3124350
M. Wt: 293.7 g/mol
InChI Key: ZSEMMWQYRMVEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07501413B2

Procedure details

A solution of 19.4 g (93 mmol) of 1-(4-chloro-phenyl)-pyrrole-2,5-dione in 120 ml of xylene was treated with 19.4 ml (187 mmol) of ethyldiazoacetate and refluxed during 12 hrs. Evaporation of the solvent and chromatography on silica gel with toluene and then a gradient of toluene/AcOEt from 95:5 to 90:10 gave 9.5 g(35%) of the title compound. Off white solid. MS: 294 (M+H)+.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12](=[O:13])[CH:11]=[CH:10][C:9]2=[O:14])=[CH:4][CH:3]=1.[CH2:15]([O:17][C:18](=[O:22])[CH:19]=[N+]=[N-])[CH3:16]>C1(C)C(C)=CC=CC=1>[CH2:15]([O:17][C:18]([CH:19]1[CH:10]2[CH:11]1[C:12](=[O:13])[N:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)[C:9]2=[O:14])=[O:22])[CH3:16]

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1C(C=CC1=O)=O
Name
Quantity
19.4 mL
Type
reactant
Smiles
C(C)OC(C=[N+]=[N-])=O
Name
Quantity
120 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed during 12 hrs
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and chromatography on silica gel with toluene

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1C2C(N(C(C12)=O)C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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